molecular formula C30H41NO B2876757 N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide CAS No. 392248-61-2

N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide

Cat. No. B2876757
CAS RN: 392248-61-2
M. Wt: 431.664
InChI Key: TUBYNFYSUVGWSO-UHFFFAOYSA-N
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Description

The compound is a derivative of adamantane, which is a type of diamondoid. Diamondoids are hydrocarbons with a structure similar to that of diamond . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .


Synthesis Analysis

While the specific synthesis process for this compound is not available, adamantane derivatives are often synthesized via carbocation or radical intermediates . For example, adamantyl analogues of paracetamol have been synthesized for their analgesic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy .


Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its adamantane structure. Adamantane and its derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Scientific Research Applications

Medicinal Chemistry

Adamantane derivatives are well-known for their biological activity and are used in the development of pharmaceuticals . The bulky adamantane structure can be designed to interact with various biological targets, potentially leading to new treatments for diseases. For instance, adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses.

Catalyst Development

The rigid and well-defined three-dimensional structure of adamantane-based compounds makes them excellent candidates for use in catalysts . They can provide a stable framework for catalytic centers, leading to increased efficiency and selectivity in chemical reactions.

Nanomaterials

Due to their unique structural properties, adamantane derivatives can be utilized in the creation of nanomaterials . Their ability to form stable, cage-like structures can be advantageous in the development of nanoscale devices and materials with specific electronic, optical, or mechanical properties.

High-Energy Fuels and Oils

Adamantane derivatives have been investigated for their potential use in high-energy fuels and oils . Their stability and high density of energy make them suitable candidates for applications requiring high-performance materials, such as in aerospace or military technologies.

Bioactive Compounds

The structural diversity of adamantane derivatives allows for the synthesis of a wide range of bioactive compounds . These compounds can be tailored to interact with biological systems, leading to potential applications in drug discovery and development.

Diamondoid Polymers

Adamantane and its derivatives can serve as monomers for the synthesis of diamondoid polymers . These polymers exhibit diamond-like properties, including exceptional thermal stability and hardness, making them suitable for a variety of industrial applications.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, adamantyl analogues of paracetamol have been found to exert their analgesic properties through the inhibition of TRPA1, a member of the transient receptor potential channel family .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41NO/c1-26-14-27(2)16-28(3,15-26)19-30(17-26,18-27)25(32)31-24-6-4-23(5-7-24)29-11-20-8-21(12-29)10-22(9-20)13-29/h4-7,20-22H,8-19H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYNFYSUVGWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide

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